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Compound of Interest

Compound Name: 4-Methoxy-2-nitrobenzoic acid

Cat. No.: B188913 Get Quote

This guide provides a detailed comparison of the spectroscopic data for 4-Methoxy-2-
nitrobenzoic acid and its structural isomers, offering a comprehensive resource for

researchers, scientists, and drug development professionals. By presenting experimental data

from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), this document serves to validate the structure of 4-Methoxy-2-
nitrobenzoic acid and differentiate it from its isomers and related compounds.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-Methoxy-2-nitrobenzoic
acid, its isomer 2-Methoxy-4-nitrobenzoic acid, and the related compound 4-Methoxybenzoic

acid. This comparative data is essential for the unambiguous identification and characterization

of these compounds.

¹H NMR Spectral Data
The ¹H NMR spectra of these compounds are distinct, particularly in the aromatic region, due to

the different substitution patterns and the electronic effects of the nitro group.
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Proton Assignment
4-Methoxy-2-
nitrobenzoic Acid

2-Methoxy-4-
nitrobenzoic Acid

4-Methoxybenzoic
Acid (in DMSO-d₆)
[1]

-COOH
Expected ~10-13 ppm

(broad s)

Expected ~10-13 ppm

(broad s)
~12.7 ppm (s)

-OCH₃
Expected ~3.9-4.1

ppm (s)

Expected ~3.9-4.1

ppm (s)
3.841 ppm (s)

Aromatic H (ortho to -

COOH)

Expected ~7.8-8.2

ppm

Expected ~7.8-8.2

ppm
7.932 ppm (d)

Aromatic H (ortho to -

OCH₃)

Expected ~7.0-7.3

ppm

Expected ~7.0-7.3

ppm
7.035 ppm (d)

Other Aromatic H
Expected ~7.5-7.7

ppm

Expected ~7.5-7.7

ppm
-

Note: Expected values are based on typical chemical shifts for similar aromatic compounds.

The presence of the electron-withdrawing nitro group generally leads to a downfield shift of

adjacent protons.

¹³C NMR Spectral Data
The ¹³C NMR spectra provide detailed information about the carbon framework of each

molecule, with the chemical shifts being sensitive to the electronic environment of each carbon

atom.
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Carbon
Assignment

4-Methoxy-2-
nitrobenzoic Acid

2-Methoxy-4-
nitrobenzoic Acid

4-Methoxybenzoic
Acid

C=O
Expected ~165-170

ppm

Expected ~165-170

ppm
~167 ppm

Ar-C (ipso, attached to

-COOH)

Expected ~120-125

ppm

Expected ~120-125

ppm
~123 ppm

Ar-C (ipso, attached to

-OCH₃)

Expected ~160-165

ppm

Expected ~160-165

ppm
~163 ppm

**Ar-C (ipso, attached

to -NO₂) **

Expected ~145-150

ppm

Expected ~145-150

ppm
-

Other Aromatic C
Expected ~110-140

ppm

Expected ~110-140

ppm
~114, ~131 ppm

-OCH₃ Expected ~56-58 ppm Expected ~56-58 ppm ~56 ppm

Infrared (IR) Spectroscopy Data
The IR spectra reveal the presence of key functional groups. The characteristic absorption

bands for the carboxylic acid, methoxy, and nitro groups are highlighted below.
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Functional Group
4-Methoxy-2-
nitrobenzoic Acid

4-Methoxy-3-
nitrobenzoic Acid

4-Methoxybenzoic
Acid

O-H stretch

(Carboxylic Acid)

Expected 2500-3300

cm⁻¹ (broad)
Present Present

C=O stretch

(Carboxylic Acid)

Expected ~1700-1725

cm⁻¹
Present Present

C-O stretch

(Carboxylic Acid)

Expected ~1210-1320

cm⁻¹
Present Present

NO₂ asymmetric

stretch

Expected ~1520-1560

cm⁻¹
Present -

NO₂ symmetric stretch
Expected ~1340-1360

cm⁻¹
Present -

C-O-C stretch

(Methoxy)

Expected ~1020-1250

cm⁻¹
Present Present

C-H stretch (Aromatic)
Expected ~3000-3100

cm⁻¹
Present Present

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compounds.

Ion
4-Methoxy-2-
nitrobenzoic Acid

4-Methoxy-3-
nitrobenzoic Acid

4-Methoxybenzoic
Acid[2]

Molecular Ion [M]⁺• Expected m/z 197 m/z 197 m/z 152

[M-OH]⁺ Expected m/z 180 m/z 180 m/z 135

[M-NO₂]⁺ Expected m/z 151 m/z 151 -

[M-COOH]⁺ Expected m/z 152 m/z 152 m/z 107

[M-OCH₃]⁺ Expected m/z 166 m/z 166 m/z 121
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Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters

include a 30-degree pulse, a spectral width of 16 ppm, a relaxation delay of 1 second, and

an acquisition time of 2 seconds. A sufficient number of scans (typically 16 or 32) are

acquired to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a 30-degree

pulse, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time

of 1 second. A larger number of scans (typically 1024 or more) are required due to the lower

natural abundance of ¹³C.

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard

(e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound is finely ground

with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can

be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid

sample directly onto the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded.

The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹, with a
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resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or

absorbance.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (for GC-MS) or liquid chromatograph (for

LC-MS).

Ionization: Electron Ionization (EI) at 70 eV is a common method for volatile compounds. For

less volatile or thermally labile compounds, soft ionization techniques such as Electrospray

Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight, or ion trap).

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each

ion.

Visualizations
The following diagrams illustrate the workflow for spectroscopic validation and the key

structural features of 4-Methoxy-2-nitrobenzoic acid.
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Caption: Workflow for Spectroscopic Structure Validation.

Caption: Structure-Spectra Correlation for 4-Methoxy-2-nitrobenzoic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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